1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
CAS No.: 1417569-49-3
Cat. No.: VC2941303
Molecular Formula: C8H3F7O
Molecular Weight: 248.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417569-49-3 |
|---|---|
| Molecular Formula | C8H3F7O |
| Molecular Weight | 248.1 g/mol |
| IUPAC Name | 1-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H3F7O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H |
| Standard InChI Key | DQIYYUNIGHKJQR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)F |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)F |
Introduction
Chemical Identity and Basic Properties
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene is identified by the CAS registry number 1417569-49-3 . This compound belongs to the broader class of fluorinated aromatic compounds that have gained significant attention in pharmaceutical and agrochemical research due to their unique properties.
The key identifying information and physical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1417569-49-3 |
| Molecular Formula | C₈H₃F₇O |
| Molecular Weight | 248.1 g/mol |
| IUPAC Name | 1-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H3F7O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12 |
| Standard InChIKey | DQIYYUNIGHKJQR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)F |
Molecular Structure and Characteristics
The molecular structure of 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene features three key substituents on a benzene ring:
-
A fluorine atom directly attached to the benzene ring at position 1
-
A trifluoromethoxy group (-OCF₃) at position 4, connected via an oxygen atom
-
A trifluoromethyl group (-CF₃) at position 2, directly bonded to the ring
This particular arrangement of substituents creates a molecule with unique electronic distribution and steric properties. The presence of multiple fluorine atoms significantly affects the compound's lipophilicity, metabolic stability, and interactions with biological targets. The trifluoromethoxy group typically adopts a perpendicular orientation relative to the aromatic ring due to steric factors, influencing the three-dimensional structure of the molecule .
The high fluorine content in this compound imparts several characteristic properties:
-
Enhanced lipophilicity, facilitating membrane penetration in biological systems
-
Increased metabolic stability compared to non-fluorinated analogs
-
Altered electronic properties of the aromatic ring due to the strong electron-withdrawing effects of the fluorinated substituents
-
Distinctive binding interactions with proteins and receptors
Chemical Reactivity
The reactivity of 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene is strongly influenced by its highly fluorinated nature . The multiple electron-withdrawing groups create a molecule with distinct chemical behavior:
Electrophilic Aromatic Substitution
The presence of three electron-withdrawing groups (F, OCF₃, CF₃) significantly deactivates the benzene ring toward electrophilic aromatic substitution reactions. This makes traditional reactions such as nitration, sulfonation, or Friedel-Crafts acylation challenging and often requiring harsh conditions to proceed.
Nucleophilic Aromatic Substitution
The fluorine atom directly attached to the benzene ring might participate in nucleophilic aromatic substitution reactions, particularly as it is activated by the electron-withdrawing effects of the nearby trifluoromethyl group. This reactivity can be useful for further functionalization of the molecule.
Lithiation Reactions
Based on documented reactions of similar compounds, this molecule might undergo selective lithiation reactions, potentially at positions adjacent to the fluorine atom. Such transformations could be valuable for introducing additional functional groups .
Comparative Analysis with Related Fluorinated Compounds
To better understand the distinctive properties of 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, a comparison with structurally related fluorinated compounds provides valuable context:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | C₈H₃F₇O | 248.1 g/mol | Base compound with F, OCF₃, and CF₃ substituents |
| 1-Fluoro-4-(trifluoromethoxy)benzene | C₇H₄F₄O | 180.1 g/mol | Lacks the CF₃ group at position 2 |
| 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene | C₇H₃BrF₄O | 259.0 g/mol | Has Br instead of CF₃ at position 2 |
| 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene | C₉H₂F₁₀O | 316.1 g/mol | Has an additional CF₃ group |
| 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | C₈H₆F₄ | 178.1 g/mol | Has CH₃ instead of OCF₃ |
This comparison highlights how variations in fluorine substitution patterns affect key properties such as molecular weight, lipophilicity, and potential biological interactions. The specific arrangement of fluorinated substituents in 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene creates a molecule with a unique balance of properties that distinguishes it from related structures .
Current Research and Future Directions
While specific research directly involving 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene appears limited in the current literature, several relevant research trends involving similar fluorinated compounds can be identified:
Synthetic Methodology Development
Ongoing research focuses on developing more efficient and selective methods for synthesizing highly fluorinated aromatic compounds. This includes exploring novel catalytic systems, photocatalytic approaches, and flow chemistry techniques to improve yields and reduce environmental impact .
Structure-Activity Relationship Studies
Research continues to explore how variations in fluorine substitution patterns affect biological activity and physical properties. Such studies contribute to a better understanding of these compounds' potential applications in pharmaceutical and agrochemical development.
Medicinal Chemistry Applications
The unique properties of highly fluorinated aromatics, including enhanced metabolic stability and lipophilicity, continue to drive interest in these compounds for drug discovery applications. Studies are exploring their potential in developing inhibitors for specific enzymes and modulators for various receptors .
Environmental Fate and Impact
As fluorinated compounds find increasing applications across multiple industries, research into their environmental persistence, biodegradation pathways, and potential ecological impacts represents an important area for future investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume